molecular formula C6H13NO2 B8768969 methyl N-butan-2-ylcarbamate CAS No. 39076-02-3

methyl N-butan-2-ylcarbamate

Cat. No.: B8768969
CAS No.: 39076-02-3
M. Wt: 131.17 g/mol
InChI Key: OZXBLDXVIIDKNA-UHFFFAOYSA-N
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Description

methyl N-butan-2-ylcarbamate is an organic compound with the molecular formula C6H13NO2. It belongs to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl N-butan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of sec-butylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{sec-Butylamine} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of methyl sec-butylcarbamate often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include steps such as:

    Reactant Preparation: Sec-butylamine and methyl chloroformate are prepared in appropriate concentrations.

    Reaction: The reactants are introduced into a continuous flow reactor where they react under controlled temperature and pressure conditions.

    Purification: The crude product is purified using techniques such as distillation or crystallization to obtain high-purity methyl sec-butylcarbamate.

Chemical Reactions Analysis

Types of Reactions: methyl N-butan-2-ylcarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form sec-butylamine and methanol.

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding carbamates or amides.

    Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Sec-butylamine and methanol.

    Oxidation: Corresponding carbamates or amides.

    Substitution: Various substituted carbamates.

Scientific Research Applications

methyl N-butan-2-ylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protective group for amines.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials due to its chemical stability and reactivity.

Mechanism of Action

methyl N-butan-2-ylcarbamate can be compared with other carbamate compounds such as:

    Methyl carbamate: Similar structure but with a different alkyl group.

    Ethyl carbamate: Another carbamate with an ethyl group instead of a sec-butyl group.

    Butyl carbamate: Contains a butyl group instead of a sec-butyl group.

Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct chemical and biological properties. Its sec-butyl group provides steric hindrance and influences its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate

Properties

CAS No.

39076-02-3

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl N-butan-2-ylcarbamate

InChI

InChI=1S/C6H13NO2/c1-4-5(2)7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8)

InChI Key

OZXBLDXVIIDKNA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methyl-2-aminobutane was prepared from 2-aminobutane (24.7 g, 333 mmol) by reaction with methyl chloroformate (29 mL, 375 mmol) in dichloromethane (700 mL) containing 4-dimethylaminopyridine (4.25 g, 35 mmol) and triethylamine (58.5 mL, 415 mmol). N-carbomethoxy-2-aminobutane was isolated in 100% yield following washing of the reaction solution with water and 0.1N hydrochloric acid, drying of the solvent over sodium sulfate and rotary evaporation of the solvent. An ethereal solution of the product was added dropwise to a stirred suspension of lithium aluminum hydride (19.0 g, 500 mmol) in ether (1 L). After destruction of the aluminum and lithium complexes by careful addition of water (10 mL), 10% sodium hydroxide (10 mL) and water (57 mL), the solids were filtered and the ether was distilled off at atmospheric pressure. The residue was distilled to give 14 g of N-methyl-2-aminobutane as a clear colorless liquid (b.p.=74°-76° C./720 mm).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
58.5 mL
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
catalyst
Reaction Step Two

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